molecular formula C14H14O3 B12765728 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- CAS No. 134133-78-1

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl-

Cat. No.: B12765728
CAS No.: 134133-78-1
M. Wt: 230.26 g/mol
InChI Key: ZCFQOHXUGLTMBH-UHFFFAOYSA-N
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Description

2,6,7-Trioxabicyclo(222)octane, 1-(4-ethynylphenyl)-4-methyl- is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of three oxygen atoms within its bicyclic framework and a phenyl group substituted with an ethynyl group at the 1-position The methyl group at the 4-position further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger volumes of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products with different functional groups.

    Substitution: The ethynyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- involves its interaction with specific molecular targets. The ethynyl and phenyl groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-propyl-
  • 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(4-fluorophenyl)-
  • 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-

Uniqueness

The uniqueness of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-methyl- lies in its specific substitution pattern and the presence of the ethynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

134133-78-1

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

1-(4-ethynylphenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C14H14O3/c1-3-11-4-6-12(7-5-11)14-15-8-13(2,9-16-14)10-17-14/h1,4-7H,8-10H2,2H3

InChI Key

ZCFQOHXUGLTMBH-UHFFFAOYSA-N

Canonical SMILES

CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C

Origin of Product

United States

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